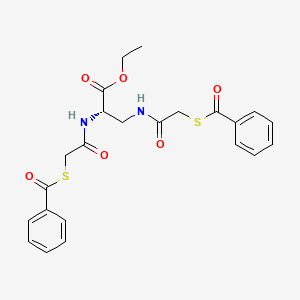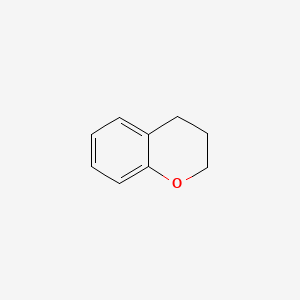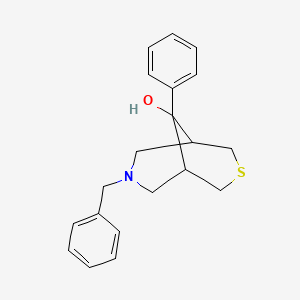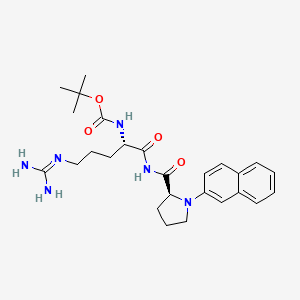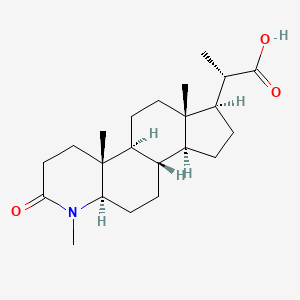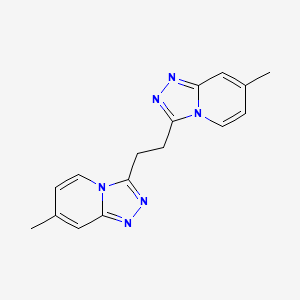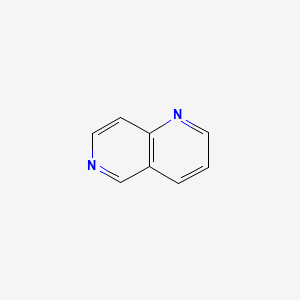
1,6-萘啶
概述
描述
1,6-Naphthyridine is a nitrogen-containing heterocyclic compound that consists of a fused-ring system formed by the fusion of two pyridine rings through two adjacent carbon atoms. This structure makes it the naphthalene analog of pyridine, with one nitrogen atom in each ring.
科学研究应用
1,6-Naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmacologically active compounds with anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Industrial Applications: It is used in the development of materials with specific photophysical properties and as a catalyst in various chemical reactions.
作用机制
Target of Action
1,6-Naphthyridines are a class of heterocyclic compounds that are capable of providing ligands for several receptors in the body . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Mode of Action
The interaction of 1,6-Naphthyridine with its targets is largely dependent on the specific functionalization of the 1,6-naphthyridine core . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
The biochemical pathways affected by 1,6-Naphthyridine are diverse and depend on the specific functionalization of the compound. For instance, 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-one was identified as a new class of c-Met kinase inhibitor . This suggests that 1,6-Naphthyridine can affect pathways related to c-Met kinase, which plays a crucial role in cellular growth, survival, and migration.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 1,6-Naphthyridine’s action are diverse and depend on the specific functionalization of the compound. For instance, certain derivatives of 1,6-Naphthyridine have shown significant anticancer activity when compared to a marketed lung cancer drug, pemetrexed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,6-Naphthyridine. For instance, the solid-state reaction has many advantages, mainly reduced pollution, lower costs, and simplifying the process and handling . This suggests that the synthesis and action of 1,6-Naphthyridine can be influenced by environmental conditions.
生化分析
Biochemical Properties
1,6-Naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,6-Naphthyridine has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer progression . Additionally, it interacts with sex hormone regulatory agents and anti-HIV agents, demonstrating its versatility in biochemical interactions .
Cellular Effects
1,6-Naphthyridine exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,6-Naphthyridine has been found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW 264.7 cells . This indicates its potential in regulating inflammatory responses and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1,6-Naphthyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 1,6-Naphthyridine acts as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . By incorporating a cyclic urea pharmacophore into its structure, 1,6-Naphthyridine effectively inhibits the kinase activity, leading to reduced cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Naphthyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,6-Naphthyridine maintains its stability under various conditions, allowing for prolonged activity in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 1,6-Naphthyridine vary with different dosages in animal models. At lower doses, 1,6-Naphthyridine exhibits therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1,6-Naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which plays a role in cancer metabolism . The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, further influencing its biological activity .
Transport and Distribution
The transport and distribution of 1,6-Naphthyridine within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for its therapeutic effects, as it ensures that 1,6-Naphthyridine reaches its target sites within the body.
Subcellular Localization
1,6-Naphthyridine’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine can be synthesized through various methods, including:
Skraup Reaction: This involves heating an aminopyridine and a glycerol derivative in the presence of an oxidizing agent (e.g., nitrobenzene) and sulfuric acid.
Grindstone Chemistry: A solventless, multicomponent protocol that allows for the rapid synthesis of multi-substituted 1,6-naphthyridines.
Cobalt-Catalyzed Cross-Coupling: This method involves the preparation of polyfunctional naphthyridines using cobalt catalysts.
Industrial Production Methods
Industrial production of 1,6-naphthyridine typically involves large-scale application of the Skraup reaction due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反应分析
1,6-Naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of 1,6-naphthyridine.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common reagents and conditions used in these reactions include arylboronic acids, oxidizing agents like nitrobenzene, and reducing agents. Major products formed from these reactions include various substituted and functionalized derivatives of 1,6-naphthyridine.
相似化合物的比较
1,6-Naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with nitrogen atoms in the 1 and 5 positions.
1,7-Naphthyridine: This isomer has nitrogen atoms in the 1 and 7 positions and also shows diverse biological activities.
1,8-Naphthyridine: This isomer has nitrogen atoms in the 1 and 8 positions and is known for its unique pharmacological properties.
The uniqueness of 1,6-naphthyridine lies in its specific functionalization, which allows for targeted biological activities and diverse applications in various fields.
属性
IUPAC Name |
1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOSXKMEQPYESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059762 | |
| Record name | 1,6-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253-72-5 | |
| Record name | 1,6-Naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Naphthyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Naphthyridine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-NAPHTHYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1T14P7OW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Docos-13-enoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1220390.png)

![[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride](/img/structure/B1220397.png)
